molecular formula C18H19NO2 B3047528 1-Morpholino-2,2-diphenylethanone CAS No. 14135-68-3

1-Morpholino-2,2-diphenylethanone

Cat. No.: B3047528
CAS No.: 14135-68-3
M. Wt: 281.3 g/mol
InChI Key: KFZINGYUDPKBKR-UHFFFAOYSA-N
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Description

1-Morpholino-2,2-diphenylethanone is an organic compound with the molecular formula C18H19NO2. It is characterized by the presence of a morpholine ring attached to a diphenylethanone structure.

Preparation Methods

The synthesis of 1-Morpholino-2,2-diphenylethanone typically involves the reaction of morpholine with 2,2-diphenylethanone under specific conditions. One common method includes the use of a coupling reaction followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Morpholino-2,2-diphenylethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .

Scientific Research Applications

1-Morpholino-2,2-diphenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Morpholino-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For instance, it has been shown to inhibit kinases involved in cell cycle regulation, which can be beneficial in cancer treatment . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Morpholino-2,2-diphenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in modern chemistry and medicine.

Properties

IUPAC Name

1-morpholin-4-yl-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(19-11-13-21-14-12-19)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZINGYUDPKBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281734
Record name 1-Morpholin-4-yl-2,2-diphenyl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14135-68-3
Record name NSC54953
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14135-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Morpholin-4-yl-2,2-diphenyl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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